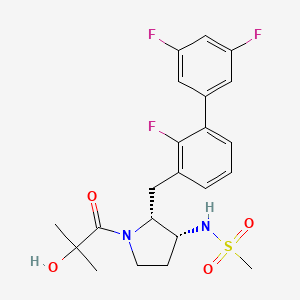

(2R,3R)-Firazorexton

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H25F3N2O4S |

|---|---|

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

N-[(2R,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide |

InChI |

InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m1/s1 |

Clave InChI |

VOSAWOSMGPKQEQ-RTBURBONSA-N |

SMILES isomérico |

CC(C)(C(=O)N1CC[C@H]([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |

SMILES canónico |

CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |

Origen del producto |

United States |

Foundational & Exploratory

(2R,3R)-Firazorexton mechanism of action on OX2R

An In-depth Technical Guide on the Core Mechanism of Action of (2R,3R)-Firazorexton on the Orexin 2 Receptor (OX2R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as TAK-994) is a potent and selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor centrally involved in the regulation of wakefulness.[1][2][3] This document provides a detailed overview of the mechanism of action of Firazorexton, focusing on its interaction with OX2R and the subsequent intracellular signaling cascades. The information presented herein is intended to support research and drug development efforts in the field of sleep disorders and other neurological conditions where orexin signaling is implicated. While Firazorexton's clinical development was discontinued due to safety concerns, specifically drug-induced liver injury, the compound remains a valuable tool for understanding OX2R pharmacology.[3][4]

Introduction to Firazorexton and the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of sleep-wake states, appetite, and reward processing. A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy. Firazorexton was developed as an orally available, brain-penetrant small molecule designed to mimic the action of endogenous orexins by selectively activating OX2R.

Molecular Interaction with OX2R

Firazorexton acts as a direct agonist at the human orexin 2 receptor (hOX2R). Its mechanism of action is initiated by binding to the receptor, which leads to a conformational change and subsequent activation of downstream signaling pathways.

Binding Affinity and Selectivity

Firazorexton exhibits high-affinity binding to OX2R and demonstrates significant selectivity over the orexin 1 receptor (OX1R). This selectivity is a key feature of its pharmacological profile.

Table 1: Binding and Functional Affinity of Firazorexton

| Parameter | Value | Cell Line | Species | Reference |

| pKD | 7.07 | Recombinant | Human | |

| Bmax | 4.03 pmol/mg protein | Recombinant | Human | |

| Selectivity | >700-fold for OX2R over OX1R | Recombinant | Human |

Functional Activity and Downstream Signaling

Upon binding to OX2R, Firazorexton initiates a cascade of intracellular events characteristic of Gq-coupled GPCR activation. This includes the mobilization of intracellular calcium and the activation of various signaling proteins.

In Vitro Agonist Activity

The agonist activity of Firazorexton has been quantified through several in vitro functional assays.

Table 2: In Vitro Functional Activity of Firazorexton at hOX2R

| Assay | EC50 | Cell Line | Reference |

| Calcium Mobilization | 19 nM | hOX2R/CHO-K1 | |

| IP1 Accumulation | 16 nM | hOX2R/CHO-EA | |

| β-Arrestin Recruitment | 4.5 nM | hOX2R/CHO-EA | |

| ERK1/2 Phosphorylation | 19 nM | hOX2R/CHO-EA | |

| CREB Phosphorylation | 2.9 nM | hOX2R/CHO-EA |

Signaling Pathways

The activation of OX2R by Firazorexton leads to the stimulation of multiple downstream signaling pathways. The primary pathway involves the Gq protein, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent release of intracellular calcium. Additionally, Firazorexton has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and cAMP Response Element-Binding protein (CREB), which are involved in neuronal plasticity and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of (2R,3R)-Firazorexton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy. Although its clinical development was halted due to observations of hepatotoxicity, the molecular architecture of Firazorexton and its synthesis hold significant interest for medicinal chemists and researchers in the field of neuroscience and drug discovery. This technical guide provides a detailed overview of the plausible synthesis pathway for this compound, based on information disclosed in patent literature, primarily patent application WO 2019/027058 A1.

Core Synthesis Strategy

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key fragments: a substituted pyrrolidine core and a biaryl side chain. These fragments are then coupled, followed by further functional group manipulations to yield the final compound.

I. Synthesis of the Chiral Pyrrolidine Core

The synthesis of the stereochemically defined pyrrolidine ring is a critical aspect of the overall pathway. Based on related syntheses, a plausible route is outlined below.

Experimental Protocol:

Step 1: Synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate

This key intermediate provides the foundational structure of the pyrrolidine core. The synthesis likely involves the Michael addition of a nitromethane equivalent to a suitable α,β-unsaturated ester, followed by reduction and cyclization. The stereochemistry can be controlled through chiral auxiliaries or asymmetric catalysis.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1a | Michael Addition | (E)-4-(3-bromo-2-fluorophenyl)but-2-enoate, Nitromethane, DBU, THF, 0 °C to rt | 85-95 |

| 1b | Nitro Reduction | Intermediate from 1a, Raney Nickel, H2 (50 psi), Methanol, rt | 80-90 |

| 1c | Cyclization and Salt Formation | Intermediate from 1b, L-Tartaric Acid, Ethanol | 75-85 |

II. Synthesis of the Biaryl Side Chain

The 3-(3,5-difluorophenyl)-2-fluorophenyl moiety is another crucial component. This is likely synthesized via a Suzuki coupling reaction.

Experimental Protocol:

Step 2: Suzuki Coupling for Biaryl Formation

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 2 | Suzuki Coupling | 1-Bromo-2-fluoro-3-iodobenzene, (3,5-difluorophenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/Water (4:1), 90 °C | 70-80 |

III. Assembly of the Core Structure and Final Modifications

The final stages of the synthesis involve the coupling of the pyrrolidine core with the biaryl side chain, followed by the introduction of the methanesulfonamide and the 2-hydroxy-2-methylpropanoyl groups.

Experimental Protocol:

Step 3: Reductive Amination

The ketone of the pyrrolidine intermediate is reductively aminated to introduce the side chain and establish the desired stereochemistry.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 3 | Reductive Amination | 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate, Intermediate from Step 2, NaBH(OAc)3, Dichloroethane, rt | 60-70 |

Step 4: Methanesulfonylation

The amine is then converted to the corresponding methanesulfonamide.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 4 | Methanesulfonylation | Intermediate from Step 3, Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 85-95 |

Step 5: N-Acylation

The final step involves the acylation of the pyrrolidine nitrogen.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 5 | N-Acylation | Intermediate from Step 4, 2-hydroxy-2-methylpropanoic acid, HATU, DIPEA, DMF, rt | 75-85 |

Overall Synthesis Pathway

Caption: Convergent synthesis of this compound.

Signaling Pathway and Experimental Workflow

While the primary focus of this document is the chemical synthesis, it is pertinent to visualize the biological context and the general workflow for evaluating such a compound.

In-depth Technical Guide: In Vivo Pharmacokinetic Properties of (2R,3R)-Firazorexton

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective oral orexin 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[1][2][3] As a brain-penetrant small molecule, it showed promise in preclinical models by promoting wakefulness.[4][5] However, its clinical development was halted due to instances of drug-induced liver injury (DILI) observed in Phase 2 trials. This guide provides a comprehensive overview of the available in vivo pharmacokinetic properties of this compound from preclinical studies.

Pharmacokinetic Profile

Preclinical studies for this compound were conducted in various animal models, including mice, rats, and cynomolgus monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these studies are not extensively published in the public domain, the available information indicates that the compound is orally active and effectively crosses the blood-brain barrier to engage its target, the OX2R.

Table 1: Summary of In Vivo Preclinical Studies of this compound

| Species | Route of Administration | Dose Range | Key Findings | Reference(s) |

| Mice | Oral | 3 - 30 mg/kg | Promoted wakefulness; ameliorated narcolepsy-like symptoms. | |

| Cynomolgus Monkeys | Oral | 10 mg/kg | Increased wakefulness time. | |

| Rats | Oral | Up to 1000 mg/kg (in toxicity studies) | No adverse liver findings in GLP toxicity studies. |

Experimental Protocols

Detailed experimental protocols from the preclinical pharmacokinetic studies of this compound are not fully available in published literature. However, based on standard practices and mentions in related publications, the following methodologies were likely employed.

Animal Models

In vivo studies utilized various animal models, including:

-

Mice: Standard laboratory strains were likely used to assess the compound's efficacy and basic pharmacokinetic properties.

-

Orexin/ataxin-3 Mice: A mouse model of narcolepsy used to evaluate the therapeutic potential of this compound in a disease-relevant context.

-

Cynomolgus Monkeys: A non-human primate model often used in preclinical safety and pharmacokinetic studies to better predict human outcomes.

-

Rats: Utilized in Good Laboratory Practice (GLP) toxicity studies to assess the safety profile of the compound at various doses.

Dosing and Sample Collection

This compound was administered orally in preclinical studies. Following administration, blood samples would have been collected at various time points to characterize the plasma concentration-time profile of the drug. Brain tissue may also have been collected to determine the extent of blood-brain barrier penetration.

The workflow for a typical preclinical oral pharmacokinetic study is outlined below.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study.

Signaling Pathway

This compound exerts its pharmacological effects by selectively activating the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). The binding of an agonist like Firazorexton to OX2R can initiate multiple downstream signaling cascades. OX2R is known to couple to Gq and Gi/o proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The Gi/o pathway, on the other hand, can modulate adenylyl cyclase activity. These signaling events ultimately lead to the excitatory effects on neurons that promote wakefulness.

Simplified Orexin 2 Receptor (OX2R) Signaling Pathway.

Conclusion

This compound is an orally active, brain-penetrant OX2R agonist that demonstrated wake-promoting effects in preclinical models. While its clinical development was halted due to safety concerns, the available data from in vivo studies in mice and monkeys provide valuable insights into its pharmacokinetic and pharmacodynamic properties. Further publication of detailed quantitative pharmacokinetic data and experimental protocols would be beneficial for the scientific community to fully understand the disposition of this compound and to inform the development of future orexin receptor agonists.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preclinical Research of (2R,3R)-Firazorexton and Wakefulness

This compound , also known as TAK-994 , is a potent, orally active, and brain-penetrant selective orexin type 2 receptor (OX2R) agonist.[1][2] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] Preclinical studies demonstrated its robust wake-promoting effects by targeting the orexin system, a key regulator of sleep-wake states.[1]

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1. Firazorexton was designed to mimic the action of endogenous orexins specifically at the OX2R, which plays a pivotal role in the regulation of wakefulness.

While clinical development of Firazorexton was discontinued in October 2021 due to safety concerns related to liver toxicity, the extensive preclinical research provides a valuable framework for understanding OX2R agonism as a therapeutic strategy for disorders of hypersomnia. The observed hepatotoxicity is believed to be an off-target effect, not directly related to its mechanism of action at the OX2R.

Core Mechanism of Action: OX2R Signaling

Firazorexton exerts its wake-promoting effects by selectively binding to and activating the OX2R, a G protein-coupled receptor (GPCR). This activation primarily stimulates the Gq/11 signaling pathway, leading to a cascade of intracellular events that increase neuronal excitability.

Key downstream signaling events initiated by Firazorexton binding to OX2R include:

-

Calcium Mobilization : Activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).

-

Protein Kinase Activation : Increased intracellular calcium and diacylglycerol (DAG) activate protein kinases, leading to the phosphorylation of downstream targets like the extracellular signal-regulated kinase (ERK1/2) and the CREB (cAMP response element-binding protein).

-

β-Arrestin Recruitment : Engagement of β-arrestin, a protein involved in receptor desensitization and signaling.

Quantitative Preclinical Data

In Vitro Pharmacology

The selectivity and potency of Firazorexton were characterized using various in vitro assays, primarily in Chinese Hamster Ovary (CHO) cells engineered to express human orexin receptors (hOX1R or hOX2R).

| Parameter | Assay | Value (EC50 / pKD) | Selectivity (OX1R/OX2R) | Reference |

| Receptor Binding | Radioligand Binding Assay | pKD: 7.07 (for hOX2R) | - | |

| Receptor Function | Calcium (Ca2+) Mobilization | 19 nM (hOX2R) vs. 14,000 nM (hOX1R) | ~737-fold | |

| IP1 Accumulation | 16 nM | - | ||

| Downstream Signaling | β-Arrestin Recruitment | 4.5 nM - 100 nM | - | |

| ERK1/2 Phosphorylation | 19 nM - 170 nM | - | ||

| CREB Phosphorylation | 2.9 nM | - |

Note: Discrepancies in EC50 values for β-Arrestin and ERK1/2 phosphorylation are noted across different sources.

In Vivo Pharmacology

The wake-promoting effects of Firazorexton were evaluated in wild-type rodents, narcolepsy mouse models, and non-human primates.

| Species / Model | Administration | Dose Range | Key Findings | Reference |

| Mouse (C57BL/6J) | Oral (p.o.) | 30 mg/kg | Significantly increased total wakefulness time; Decreased NREM and REM sleep time. | |

| Mouse (Narcolepsy Model) | Oral (p.o.) | 3 - 10 mg/kg | Ameliorated fragmentation of wakefulness; Inhibited cataplexy-like episodes. | |

| Mouse (OX2R Knockout) | Oral (p.o.) | 30 mg/kg | No effect on total wakefulness time, confirming OX2R-mediated action. | |

| Monkey (Cynomolgus) | Oral (p.o.) | 10 mg/kg | Significantly increased wakefulness time during the sleep phase. | |

| No effect on cerebrospinal fluid (CSF) levels of orexin-A or orexin-B. |

Experimental Protocols

In Vitro Assay Methodologies

1. Calcium Mobilization Assay:

-

Objective : To measure the functional potency of Firazorexton at hOX1R and hOX2R.

-

Cell Lines : CHO-K1 cells stably expressing either hOX1R or hOX2R.

-

Protocol :

-

Cells are seeded into microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Firazorexton is added at various concentrations.

-

Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.

-

The concentration-response curve is plotted to determine the EC50 value.

-

2. ERK1/2 Phosphorylation Assay:

-

Objective : To quantify the activation of the MAPK/ERK signaling pathway downstream of OX2R.

-

Cell Line : CHO-EA cells stably expressing hOX2R.

-

Protocol :

-

Cells are serum-starved to reduce baseline phosphorylation.

-

Cells are treated with varying concentrations of Firazorexton for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Phosphorylated ERK1/2 (p-ERK) levels are quantified using methods like ELISA or Western Blotting with a specific anti-p-ERK antibody.

-

Data are normalized to total ERK or a housekeeping protein, and EC50 is calculated.

-

In Vivo Study Methodologies

1. Sleep-Wake Assessment in Mice:

-

Objective : To determine the effect of Firazorexton on sleep architecture and wakefulness duration.

-

Animal Model : C57BL/6J mice or orexin neuron-ablated narcolepsy model mice.

-

Surgical Protocol :

-

Mice are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG).

-

EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Animals are allowed a recovery period of at least one week.

-

-

Experimental Workflow :

-

Mice are habituated to the recording chambers and tethered to the recording system.

-

Baseline EEG/EMG data are recorded for 24 hours.

-

Firazorexton or vehicle is administered orally at a specific time (e.g., at the beginning of the light/sleep phase).

-

EEG/EMG recordings continue for 24 hours post-dosing.

-

Sleep-wake states (Wake, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG/EMG signals.

-

Parameters such as total time in each state, episode duration, and state transitions are calculated and compared between treatment and vehicle groups.

-

Conclusion

The preclinical data for this compound (TAK-994) robustly demonstrate its efficacy as a potent and selective OX2R agonist for promoting wakefulness. In vitro studies confirmed its mechanism of action and high selectivity, while in vivo studies in multiple species, including narcolepsy models, validated its wake-promoting and anti-cataplectic effects. The absence of efficacy in OX2R knockout mice definitively linked its pharmacological action to the target receptor. Although its clinical journey was halted, the research on Firazorexton has been instrumental in validating OX2R as a druggable target for narcolepsy and other hypersomnia disorders, paving the way for the development of next-generation orexin agonists with improved safety profiles.

References

An In-depth Technical Guide to (2S,3S)-Firazorexton (TAK-994)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S,3S)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable small-molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[2][4] While preclinical and early clinical studies showed promising efficacy in promoting wakefulness and reducing cataplexy, the clinical development of Firazorexton was discontinued due to instances of drug-induced liver injury. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, mechanism of action, and key experimental findings related to (2S,3S)-Firazorexton.

Note on Stereochemistry: The initial request specified the (2R,3R) stereoisomer. However, the publicly available scientific literature exclusively refers to the (2S,3S) stereoisomer for the active pharmaceutical ingredient known as Firazorexton or TAK-994. Therefore, this document focuses on the (2S,3S) configuration.

Chemical Structure and Properties

(2S,3S)-Firazorexton is a complex heterocyclic molecule. Its systematic IUPAC name is N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅F₃N₂O₄S | |

| Molecular Weight | 470.51 g/mol | |

| CAS Number | 2274802-95-6 | |

| Appearance | White to off-white solid powder | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in acetonitrile (0.1-1 mg/mL). | |

| LogP (calculated) | 2.9 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 6 | |

| SMILES | CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)O | |

| InChI Key | VOSAWOSMGPKQEQ-OALUTQOASA-N |

Spectroscopic Data

Detailed experimental 1H and 13C NMR spectroscopic data for (2S,3S)-Firazorexton are not publicly available in peer-reviewed literature. Characterization would have been performed during its development, but the specific spectral data remains proprietary.

Pharmacology and Mechanism of Action

Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R). Orexin neuropeptides (Orexin-A and Orexin-B) are crucial for maintaining wakefulness, and their deficiency leads to narcolepsy type 1. Firazorexton was designed to mimic the action of these endogenous peptides at the OX2R, thereby promoting wakefulness.

In Vitro Pharmacology

In vitro studies have demonstrated that Firazorexton potently activates human OX2R and its downstream signaling pathways. A summary of its in vitro activity is provided in Table 2.

| Assay | Cell Line | Parameter | Value (EC₅₀) | Source |

| Calcium Mobilization | hOX2R/CHO-K1 | EC₅₀ | 19 nM | |

| IP1 Accumulation | hOX2R/CHO-EA | EC₅₀ | 16 nM | |

| β-Arrestin Recruitment | hOX2R/CHO-EA | EC₅₀ | 4.5 nM | |

| ERK1/2 Phosphorylation | hOX2R/CHO-EA | EC₅₀ | 19 nM | |

| CREB Phosphorylation | hOX2R/CHO-EA | EC₅₀ | 2.9 nM |

In Vivo Pharmacology

In vivo studies in animal models of narcolepsy demonstrated the wake-promoting effects of Firazorexton. Oral administration of TAK-994 in orexin-deficient mice significantly increased wakefulness and reduced cataplexy-like episodes. These effects were sustained with chronic dosing. In cynomolgus monkeys, oral administration of TAK-994 also increased wakefulness.

Signaling Pathways

As an agonist of the OX2R, a G-protein coupled receptor (GPCR), Firazorexton activates multiple downstream signaling cascades. The primary pathways involve Gq protein activation and β-arrestin recruitment.

Gq-Protein Signaling Pathway

Upon binding of Firazorexton to OX2R, the receptor couples to the Gq subclass of heterotrimeric G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased excitability.

Caption: Gq-Protein Signaling Pathway Activated by Firazorexton.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, Firazorexton binding to OX2R also promotes the recruitment of β-arrestin. β-arrestin can act as a scaffold protein, bringing together components of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway can contribute to the long-term cellular effects of OX2R activation.

Caption: β-Arrestin Signaling Pathway Mediated by Firazorexton.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used in the preclinical evaluation of (2S,3S)-Firazorexton are not fully available in the public domain. The following are generalized protocols based on standard methodologies for the key in vitro assays.

Calcium Mobilization Assay (Generalized Protocol)

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture: CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Compound Preparation: A serial dilution of (2S,3S)-Firazorexton is prepared in the assay buffer.

-

Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the addition of the compound.

-

Compound Addition and Data Acquisition: The diluted Firazorexton solutions are added to the wells, and fluorescence is measured kinetically over time to detect the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC₅₀ value is determined using a non-linear regression model.

Caption: Workflow for Calcium Mobilization Assay.

β-Arrestin Recruitment Assay (Generalized Protocol)

This assay measures the recruitment of β-arrestin to the activated OX2R.

-

Cell Line: A cell line engineered to express OX2R fused to a component of a reporter system and β-arrestin fused to the complementary component is used (e.g., PathHunter® β-arrestin assay).

-

Cell Plating: Cells are seeded into white-walled microplates and incubated.

-

Compound Treatment: Serial dilutions of (2S,3S)-Firazorexton are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.

-

Detection: The detection reagents for the reporter system (e.g., chemiluminescent substrate) are added.

-

Signal Measurement: The plate is incubated at room temperature in the dark, and the luminescent signal is measured using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the compound concentration to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Generalized Protocol)

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of OX2R activation.

-

Cell Culture and Starvation: hOX2R expressing cells are grown to confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

-

Compound Stimulation: Cells are treated with various concentrations of (2S,3S)-Firazorexton for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: The cells are washed and then lysed to release cellular proteins.

-

Detection: The amount of phosphorylated ERK1/2 in the cell lysates is quantified using a sensitive immunoassay, such as an AlphaLISA® or HTRF® assay, which involves specific antibodies against total and phosphorylated ERK1/2.

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the compound concentration to determine the EC₅₀.

Clinical Development and Discontinuation

(2S,3S)-Firazorexton entered Phase 2 clinical trials for the treatment of narcolepsy type 1 and type 2 (NCT04096560). The trials demonstrated that TAK-994 resulted in significant improvements in wakefulness and a reduction in cataplexy compared to placebo. However, the development was terminated in October 2021 due to findings of drug-induced liver injury in some participants. The hepatotoxicity is hypothesized to be caused by reactive metabolites and is considered unlikely to be an on-target effect of OX2R activation.

Conclusion

(2S,3S)-Firazorexton (TAK-994) is a potent and selective OX2R agonist that showed considerable promise as a novel therapeutic for narcolepsy by targeting the underlying pathophysiology of the disease. While its clinical development was halted due to safety concerns, the study of Firazorexton has provided valuable insights into the therapeutic potential of OX2R agonism. The data generated from the Firazorexton program continues to inform the development of next-generation orexin receptor agonists with improved safety profiles for the treatment of sleep-wake disorders.

References

- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]

- 4. Firazorexton - Wikipedia [en.wikipedia.org]

(2R,3R)-Firazorexton: A Technical Guide for Narcolepsy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent, orally bioavailable, and selective agonist for the orexin 2 receptor (OX2R).[1][2] Developed by Takeda Pharmaceutical Company, it was investigated as a potential therapeutic for narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[1][2] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons in the hypothalamus, leading to a deficiency in the orexin neuropeptides that are crucial for maintaining wakefulness.[1] By selectively activating OX2R, this compound was designed to mimic the function of endogenous orexins and restore wakefulness-promoting signals in the brain.

This technical guide provides an in-depth overview of this compound as a research tool for studying narcolepsy. It includes a summary of its pharmacological data, detailed experimental protocols for its use in preclinical models, and visualizations of the relevant signaling pathways and experimental workflows. While clinical development of this compound was discontinued due to observations of liver toxicity in Phase 2 trials, the compound remains a valuable tool for preclinical research into the role of OX2R in sleep-wake regulation and the development of novel therapeutics for narcolepsy.

Pharmacological Profile of this compound (TAK-994)

This compound exhibits high selectivity and potency for the human orexin 2 receptor (hOX2R). Its pharmacological characteristics have been determined through a variety of in-vitro assays.

In-Vitro Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CHO-K1 cells expressing hOX2R | EC50 | 19 nM | |

| Calcium Mobilization | CHO-K1 cells expressing hOX1R | EC50 | 14 µM (>700-fold selectivity for OX2R) | |

| β-arrestin Recruitment | hOX2R/CHO-EA cells | EC50 | 100 nM | |

| ERK1/2 Phosphorylation | hOX2R/CHO-EA cells | EC50 | 170 nM |

Experimental Protocols for In-Vivo Studies

The following protocols provide a framework for utilizing this compound in established mouse models of narcolepsy.

Animal Models of Narcolepsy

The most common and relevant mouse models for studying narcolepsy in the context of orexin deficiency are the orexin/ataxin-3 and the orexin-tTA;TetO diphtheria toxin A (DTA) mice.

-

Orexin/Ataxin-3 Mice: These transgenic mice express a mutant form of human ataxin-3 specifically in orexin neurons, leading to the progressive loss of these cells, closely mimicking the pathophysiology of human narcolepsy type 1.

-

Orexin-tTA;TetO DTA Mice: This is a conditional model where the expression of diphtheria toxin A is controlled by the tetracycline-off (Tet-off) system under the orexin promoter. Removal of doxycycline from the diet induces the expression of the toxin and subsequent ablation of orexin neurons, allowing for the study of the effects of orexin neuron loss at specific time points.

Surgical Implantation of EEG/EMG Electrodes

To monitor sleep-wake states and cataplexy, mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings.

Materials:

-

Anesthetized mouse (e.g., with sodium pentobarbital, 50-60 mg/kg, i.p.)

-

Stereotaxic frame

-

Surgical tools (scalpel, drill, forceps)

-

Stainless steel screws for EEG electrodes

-

Stainless steel wires for EMG electrodes

-

Dental cement

-

Analgesics and antibiotics for post-operative care

Procedure:

-

Anesthetize the mouse and securely fix its head in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for the placement of EEG electrodes. A common placement is over the frontal and parietal cortices.

-

Gently screw the stainless steel electrodes into the drilled holes, ensuring they make contact with the dura mater but do not penetrate the brain.

-

For EMG recordings, insert stainless steel wires bilaterally into the nuchal (neck) muscles.

-

Connect the electrodes and wires to a headmount connector.

-

Secure the entire assembly to the skull using dental cement.

-

Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before starting experiments.

EEG/EMG Recording and Sleep-Wake Analysis

Procedure:

-

House the implanted mice individually in recording chambers with a controlled light-dark cycle (e.g., 12h:12h) and temperature.

-

Connect the mouse's headmount to a recording cable attached to a commutator, allowing for free movement.

-

Acquire EEG and EMG signals continuously using a data acquisition system. The signals are typically amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

-

The recorded data is segmented into epochs (e.g., 10 seconds) and scored as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics:

-

Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta) EEG and low EMG activity.

-

REM Sleep: Low-amplitude, theta-dominant EEG and muscle atonia (very low EMG activity).

-

Induction and Quantification of Cataplexy-Like Episodes

Cataplexy, a hallmark of narcolepsy, can be induced and quantified in mouse models.

Definition of a Cataplexy-Like Episode:

A consensus definition for murine cataplexy includes:

-

An abrupt cessation of movement with muscle atonia lasting at least 10 seconds.

-

The presence of theta-dominant EEG activity.

-

The episode must be preceded by at least 40 seconds of continuous wakefulness to distinguish it from REM sleep.

Induction Methods:

-

Positive emotional triggers: Presenting highly palatable food, such as chocolate, can increase the frequency of cataplexy-like episodes.

-

Novel environments or objects: Introducing mice to a new cage or novel toys can also trigger these episodes.

Quantification:

Cataplexy-like episodes are identified from the EEG/EMG recordings and synchronized video monitoring. The number and duration of these episodes are quantified.

Signaling Pathways and Experimental Workflows

OX2R Signaling Pathway

This compound exerts its effects by activating the OX2R, a G-protein coupled receptor. The binding of an agonist to OX2R can initiate several downstream signaling cascades.

Caption: Simplified OX2R signaling cascade initiated by this compound.

Experimental Workflow for In-Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the efficacy of this compound in a mouse model of narcolepsy.

Caption: Workflow for in-vivo testing of this compound in narcolepsy models.

Conclusion

This compound (TAK-994) is a well-characterized, selective OX2R agonist that serves as a critical research tool for investigating the neurobiology of sleep and wakefulness. Despite its discontinuation in clinical trials for narcolepsy due to safety concerns, its potent and selective agonism at the OX2R makes it an invaluable asset for preclinical studies. The data and protocols outlined in this guide provide a comprehensive resource for scientists and researchers aiming to utilize this compound to further our understanding of narcolepsy and to explore novel therapeutic strategies targeting the orexin system.

References

(2R,3R)-Firazorexton (TAK-994): A Technical Overview of Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable small-molecule agonist for the orexin 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological condition characterized by excessive daytime sleepiness.[2] Orexin neuropeptides, and their receptors (OX1R and OX2R), are central to the regulation of wakefulness, and OX2R, in particular, plays a pivotal role in this process. Firazorexton exhibits high selectivity for OX2R, with a more than 700-fold preference over OX1R. While its clinical development was halted in Phase 2 trials due to safety concerns related to liver toxicity, the compound remains a valuable tool for investigating OX2R-mediated signaling and its physiological consequences. This document provides an in-depth technical guide to the core downstream signaling pathways activated by this compound.

Primary Molecular Target and Mechanism of Action

The primary molecular target of this compound is the orexin 2 receptor (OX2R) , a G-protein coupled receptor (GPCR). As an agonist, Firazorexton binds to and activates OX2R, mimicking the effect of the endogenous orexin neuropeptides. This activation initiates a cascade of intracellular signaling events that mediate the physiological effects of the compound, most notably the promotion of wakefulness.

Downstream Signaling Pathways

Upon binding of Firazorexton to OX2R, several key downstream signaling pathways are activated. These have been characterized primarily in recombinant cell systems, such as Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (hOX2R). The principal signaling cascades are detailed below.

Gq Protein Pathway Activation: Calcium Mobilization and IP1 Production

Activation of OX2R by Firazorexton leads to the engagement of the Gq family of G-proteins. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a measurable increase in cytosolic calcium concentration. The subsequent metabolism of IP3 leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite that serves as a robust measure of Gq pathway activation.

β-Arrestin Recruitment

Like many GPCRs, OX2R activation by Firazorexton also initiates a G-protein-independent signaling pathway involving β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the receptor. This recruitment plays a crucial role in receptor desensitization, internalization, and the initiation of distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).

MAPK/ERK Pathway Activation

A significant downstream consequence of both G-protein-dependent and β-arrestin-mediated signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Firazorexton has been shown to induce the phosphorylation of ERK1/2, a key indicator of its activation. This pathway is involved in regulating a wide array of cellular processes, including gene expression and cell proliferation.

CREB Phosphorylation

Further downstream, the signaling cascades initiated by Firazorexton converge on the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that, upon activation, binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby modulating their transcription. The phosphorylation of CREB is a critical step in translating extracellular signals into changes in gene expression that can underlie long-term cellular responses.

Quantitative Data Summary

The potency of this compound in activating these signaling pathways has been quantified using in vitro assays. The following table summarizes the key half-maximal effective concentration (EC50) values.

| Signaling Event | Cell Line | EC50 Value (nM) | Reference |

| Calcium Mobilization | hOX2R/CHO-K1 | 19 | |

| IP1 Accumulation | hOX2R/CHO-EA | 16 | |

| β-Arrestin Recruitment | hOX2R/CHO-EA | 4.5 - 100 | |

| ERK1/2 Phosphorylation | hOX2R/CHO-EA | 19 - 170 | |

| CREB Phosphorylation | hOX2R/CHO-EA | 2.9 |

Experimental Protocols

The following are generalized methodologies for the key experiments cited, based on standard practices for studying GPCR signaling.

Calcium Mobilization Assay

-

Cell Culture: Human OX2R-expressing CHO-K1 cells are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken. This compound at various concentrations is then added to the wells.

-

Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The peak fluorescence response is normalized to the baseline, and the EC50 value is calculated from the concentration-response curve using non-linear regression.

IP1 Accumulation Assay (HTRF)

-

Cell Culture and Plating: Human OX2R-expressing CHO-EA cells are plated in microplates as described above.

-

Cell Stimulation: Cells are incubated with a stimulation buffer containing various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis and Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor) is added to the wells.

-

Signal Detection: The plate is incubated to allow for the competitive binding reaction to reach equilibrium. The fluorescence is then read at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1. The EC50 value is derived from the concentration-response curve.

ERK1/2 Phosphorylation Assay

-

Cell Culture and Starvation: Human OX2R-expressing CHO-EA cells are grown to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped, and cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Detection (Western Blot or ELISA):

-

Western Blot: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

ELISA/AlphaLISA: A sandwich ELISA or AlphaLISA format is used, with one antibody capturing total ERK and another detecting the phosphorylated form.

-

-

Data Analysis: The p-ERK signal is normalized to the total ERK signal. The EC50 value is calculated from the concentration-response curve.

Visualizations

Signaling Pathway Diagrams

Caption: Downstream signaling pathways activated by this compound via the OX2R.

Experimental Workflow Diagram

References

In Vitro Characterization of (2R,3R)-Firazorexton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orally active agonist of the orexin 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[2] Although its clinical development was halted due to observations of hepatotoxicity, the in vitro pharmacological profile of Firazorexton provides a valuable case study for the development of selective OX2R agonists. This technical guide provides a detailed overview of the in vitro characterization of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound has been assessed through a variety of functional assays, primarily utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R). The following tables summarize the key potency and efficacy data.

| Assay | Cell Line | Parameter | Value (nM) |

| Calcium Mobilization | hOX2R/CHO-K1 | EC50 | 19 |

| β-Arrestin Recruitment | hOX2R/CHO-EA | EC50 | 100 |

| ERK1/2 Phosphorylation | hOX2R/CHO-EA | EC50 | 170 |

| CREB Phosphorylation | hOX2R/CHO-EA | EC50 | 2.9 |

| IP1 Accumulation | hOX2R/CHO-EA | EC50 | 16 |

| Parameter | Value |

| Selectivity for OX2R over OX1R | >700-fold |

Signaling Pathways

This compound exerts its effects by activating the OX2R, a G-protein coupled receptor (GPCR). Orexin receptors are known to be promiscuous, coupling to Gq, Gi/o, and Gs protein subtypes. The activation of OX2R by Firazorexton has been shown to initiate a signaling cascade primarily through the Gq pathway, leading to the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the phosphorylation of downstream effectors ERK1/2 and CREB. Additionally, Firazorexton induces the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.

Caption: Signaling pathway of this compound via OX2R activation.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies for GPCR functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Caption: Workflow for the Calcium Mobilization Assay.

Methodology:

-

Cell Plating: Seed CHO-K1 cells stably expressing hOX2R into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a Fluo-4 AM dye-loading solution (e.g., in Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cell plate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 490 nm and emission at approximately 525 nm.

-

Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to determine the EC50 value using a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated OX2R, a key event in GPCR signaling and regulation. The DiscoverX PathHunter assay is a common platform for this measurement.

Caption: Workflow for the β-Arrestin Recruitment Assay.

Methodology:

-

Cell Plating: Plate PathHunter hOX2R CHO-EA cells in 384-well white-walled, solid-bottom plates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cell plates.

-

Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter detection reagent mixture to each well.

-

Signal Development: Incubate the plates for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

Luminescence Measurement: Measure the chemiluminescence using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of β-arrestin recruitment, is plotted against the compound concentration to calculate the EC50 value.

ERK1/2 and CREB Phosphorylation Assays (Western Blot)

These assays measure the phosphorylation of the downstream signaling proteins ERK1/2 and CREB as a functional readout of OX2R activation.

Caption: Workflow for ERK1/2 and CREB Phosphorylation Western Blot.

Methodology:

-

Cell Culture and Treatment: Plate hOX2R/CHO-EA cells in 6-well plates. Prior to treatment, serum-starve the cells to reduce basal phosphorylation levels. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes for ERK, longer for CREB).

-

Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated CREB (p-CREB). Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 or total CREB.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated and plotted against the compound concentration to determine the EC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as an OX2R agonist. The activation of the Gq signaling pathway, leading to calcium mobilization and phosphorylation of ERK and CREB, along with the recruitment of β-arrestin, underscores its mechanism of action. While the clinical development of Firazorexton was discontinued, the detailed in vitro data and methodologies presented in this guide serve as a valuable resource for the ongoing research and development of novel therapeutics targeting the orexin system. The provided protocols and pathway diagrams offer a framework for the evaluation of future orexin receptor modulators.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

Methodological & Application

Application Notes and Protocols for (2R,3R)-Firazorexton in Narcolepsy Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton (also known as TAK-994) is a potent, orally active, and brain-penetrant selective agonist for the orexin 2 receptor (OX2R).[1][2] Narcolepsy Type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, stemming from a significant loss of orexin-producing neurons in the hypothalamus.[1][3][4] As such, targeting the OX2R with an agonist like Firazorexton presents a promising therapeutic strategy to alleviate the symptoms of narcolepsy by mimicking the effects of the endogenous orexin neuropeptides.

These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of narcolepsy, including detailed experimental protocols and a summary of key findings. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of OX2R agonists.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description |

| hOX2R EC50 | 19 nM | CHO-K1 | Half-maximal effective concentration for activating human orexin 2 receptor. |

| Selectivity vs. hOX1R | >700-fold | CHO-K1 | Demonstrates high selectivity for OX2R over OX1R. |

| β-arrestin Recruitment EC50 | 100 nM | hOX2R/CHO-EA | Potency in recruiting β-arrestin, a downstream signaling event. |

| ERK1/2 Phosphorylation EC50 | 170 nM | hOX2R/CHO-EA | Potency in inducing phosphorylation of ERK1/2, another downstream signaling event. |

Table 2: In Vivo Effects of this compound in Orexin/Ataxin-3 Narcolepsy Mice

| Dose (mg/kg, p.o.) | Total Wakefulness Time (change from vehicle) | Number of Wakefulness Episodes (change from vehicle) | Mean Duration of Wakefulness Episodes (change from vehicle) | Number of Cataplexy-like Episodes (change from vehicle) |

| 3 | Increased | Decreased | Increased | Significantly Decreased |

| 10 | Significantly Increased | Significantly Decreased | Significantly Increased | Abolished |

Data is qualitatively summarized from findings in orexin/ataxin-3 mice, a model for narcolepsy.

Signaling Pathway

The therapeutic effect of this compound is mediated through the activation of the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). In narcolepsy, the loss of orexin neurons leads to a deficiency in the activation of this pathway, resulting in the inability to maintain prolonged wakefulness. Firazorexton acts as a surrogate for the endogenous orexin peptides, binding to and activating OX2R on postsynaptic neurons. This activation is believed to promote wakefulness by stimulating various downstream signaling cascades within key brain regions involved in arousal and the suppression of cataplexy.

Caption: Signaling pathway of this compound in narcolepsy.

Experimental Protocols

Protocol 1: Evaluation of Wake-Promoting Effects in Narcoleptic Mice

Objective: To assess the efficacy of this compound in promoting wakefulness and consolidating sleep-wake states in a mouse model of narcolepsy.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Narcolepsy mouse model (e.g., orexin/ataxin-3 transgenic mice or orexin-tTA;TetO diphtheria toxin A mice) and wild-type littermates.

-

EEG and EMG recording system

-

Surgical tools for electrode implantation

-

Oral gavage needles

Methodology:

-

Animal Surgery:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Secure the mouse in a stereotaxic frame.

-

Implant EEG electrodes over the cortex (e.g., frontal and parietal lobes) and EMG electrodes into the nuchal muscles for recording brain activity and muscle tone, respectively.

-

Allow animals to recover for at least one week post-surgery.

-

-

Acclimation:

-

Habituate the mice to the recording chambers and handling procedures for several days before the experiment.

-

Connect the mice to the EEG/EMG recording tether and allow for at least one day of acclimation to the tether.

-

-

Drug Administration:

-

On the day of the experiment, administer this compound or vehicle orally via gavage at the beginning of the dark phase (the active period for mice).

-

A dose-range of 1, 3, and 10 mg/kg is recommended for initial studies.

-

-

Data Recording and Analysis:

-

Record EEG and EMG signals continuously for at least 6 hours post-administration.

-

Manually or automatically score the recordings in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Calculate the total time spent in each state, the number of episodes for each state, and the mean duration of each episode.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of Firazorexton with the vehicle control.

-

Caption: Experimental workflow for wake-promotion studies.

Protocol 2: Assessment of Anti-Cataplectic Effects

Objective: To determine the efficacy of this compound in suppressing cataplexy-like episodes in a narcoleptic mouse model.

Materials:

-

Same as Protocol 1.

-

High-fat, palatable food (e.g., chocolate) to induce cataplexy-like episodes.

-

Video recording equipment.

Methodology:

-

Animal Preparation and Acclimation:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Drug Administration:

-

Administer this compound or vehicle orally at the beginning of the dark phase.

-

-

Induction and Recording of Cataplexy-like Episodes:

-

Immediately after drug administration, introduce a novel and palatable food item, such as chocolate, into the cage to encourage emotional engagement and induce cataplexy-like episodes.

-

Simultaneously record EEG/EMG and video for at least 3 hours.

-

-

Data Analysis:

-

Identify cataplexy-like episodes based on the following criteria: behavioral immobility lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by a flat EMG signal and a theta-dominant EEG.

-

Quantify the number and total duration of cataplexy-like episodes.

-

Compare the effects of Firazorexton treatment to vehicle control using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

-

Caption: Workflow for assessing anti-cataplectic effects.

Conclusion

This compound has demonstrated significant potential in preclinical mouse models of narcolepsy by effectively promoting wakefulness, consolidating sleep-wake states, and suppressing cataplexy-like episodes. The protocols outlined above provide a framework for the continued investigation of this and other OX2R agonists. While the clinical development of Firazorexton (TAK-994) was halted due to liver toxicity in human trials, the preclinical findings remain valuable for understanding the therapeutic potential of OX2R agonism and for the development of safer, next-generation compounds for the treatment of narcolepsy.

References

- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols: (2R,3R)-Firazorexton Calcium Mobilization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Orexin receptors, including OX1R and OX2R, are known to couple to the Gαq protein, initiating a signaling cascade that results in the mobilization of intracellular calcium.[3][4] This process is a hallmark of receptor activation and serves as a reliable method for assessing the potency and efficacy of receptor agonists.[3] This document provides a detailed protocol for conducting a calcium mobilization assay to characterize the activity of this compound on the human OX2R.

Signaling Pathway

Activation of the OX2R by an agonist like this compound initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq. The activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.

Figure 1: OX2R-mediated Gαq signaling pathway leading to calcium mobilization.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.

-

This compound (TAK-994): Prepare a stock solution in DMSO and serially dilute to the desired concentrations in assay buffer.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.

-

Control Agonist: Orexin-A or a known OX2R agonist.

-

Control Antagonist (Optional): A known OX2R antagonist.

-

Black-walled, clear-bottom 96-well microplates.

-

Fluorescence Plate Reader: Equipped with bottom-read capabilities and injectors (e.g., FlexStation or FDSS).

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the hOX2R/CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium indicator dye loading solution according to the manufacturer's instructions. A typical loading solution consists of Fluo-4 AM dissolved in assay buffer.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer at a concentration 5-fold higher than the final desired concentration.

-

Prepare control wells containing assay buffer only (for baseline) and a known OX2R agonist (for positive control).

-

-

Calcium Mobilization Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Program the instrument to measure the fluorescence signal over time, typically for 90-120 seconds.

-

Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

-

Add 25 µL of the prepared this compound dilutions or controls to the respective wells.

-

Continue to record the fluorescence signal for the remainder of the programmed time to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of a control agonist.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Experimental Workflow

Figure 2: Workflow for the this compound calcium mobilization assay.

Data Presentation

The potency of this compound can be summarized in the following table. The EC50 value represents the concentration of the compound that elicits a half-maximal response.

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| This compound | hOX2R/CHO-K1 | Calcium Mobilization | 19 | |

| This compound | hOX2R/CHO-EA | β-arrestin Recruitment | 100 | |

| This compound | hOX2R/CHO-EA | ERK1/2 Phosphorylation | 170 |

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure complete removal of the culture medium before dye loading. Wash cells gently with assay buffer if necessary.

-

Low Signal-to-Noise Ratio: Optimize cell seeding density and dye loading conditions. Ensure the health and viability of the cells.

-

Compound Insolubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid cell toxicity.

-

Receptor Desensitization: Pre-incubation with the agonist may lead to receptor desensitization. The assay should be designed to measure the initial calcium transient.

Conclusion

The calcium mobilization assay is a robust and reliable method for characterizing the pharmacological activity of OX2R agonists like this compound. This protocol provides a detailed framework for conducting such an assay, enabling researchers to determine the potency and efficacy of novel compounds targeting the orexin system. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological processes and experimental steps involved.

References

Application Note: Measuring ERK1/2 Phosphorylation Induced by (2R,3R)-Firazorexton

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for quantifying the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in response to treatment with (2R,3R)-Firazorexton (also known as TAK-994). This compound is a potent and selective orexin 2 receptor (OX2R) agonist that stimulates downstream signaling cascades, including the MAPK/ERK pathway.[1][2][3] Measuring ERK1/2 phosphorylation is a critical method for characterizing the functional activity of OX2R agonists. This application note includes a comprehensive protocol for a cell-based immunoassay, guidance on data analysis, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

This compound is an orally active, brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin 1 receptor (OX1R).[2][3] Orexin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating wakefulness, and their activation can trigger various intracellular signaling pathways. One of the key pathways activated by OX2R is the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of ERK1/2.

The phosphorylation of ERK1/2 (at Thr202/Tyr204) is a widely accepted marker of pathway activation and serves as a robust readout for the functional consequences of GPCR activation. Assaying for phosphorylated ERK1/2 (p-ERK) allows for the quantitative determination of the potency and efficacy of OX2R agonists like Firazorexton. This protocol details a common and reliable method for this purpose, adaptable for various plate-based formats such as ELISA, HTRF, or AlphaScreen.

Signaling Pathway

This compound binds to and activates the OX2R on the cell surface. As a GPCR, the activated OX2R initiates a downstream signaling cascade that propagates through the cell, culminating in the activation of the MAPK pathway. This leads to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2. The phosphorylated ERK1/2 can then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.

Figure 1. this compound Activated OX2R Signaling Pathway.

Quantitative Data Summary

Published studies have demonstrated that this compound induces ERK1/2 phosphorylation in a dose-dependent manner in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (hOX2R). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀).

| Compound | Cell Line | Assay Endpoint | EC₅₀ Value | Reference |

| This compound | hOX2R/CHO-EA | ERK1/2 Phosphorylation | 170 nM | |

| This compound | hOX2R/CHO-EA | ERK1/2 Phosphorylation | 19 nM | |

| This compound | hOX2R/CHO-EA | β-arrestin Recruitment | 100 nM | |

| This compound | hOX2R/CHO-K1 | Calcium Mobilization | 19 nM |

Note: The variation in reported EC₅₀ values can be attributed to differences in specific assay conditions, reagents, and cell batches.

Experimental Protocols

This section provides a detailed protocol for a cell-based ELISA to measure this compound-induced ERK1/2 phosphorylation. This protocol can be adapted for other immunoassays like TR-FRET.

Materials and Reagents

-

Cells: CHO or HEK293 cells stably expressing human OX2R (e.g., hOX2R/CHO-EA cells).

-

Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) if required.

-

Assay Plates: 96-well or 384-well clear, flat-bottom tissue culture-treated plates.

-

This compound: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C.

-

Starvation Medium: Base culture medium (e.g., Ham's F-12) without FBS, supplemented with 0.1% Bovine Serum Albumin (BSA).

-

Lysis Buffer: Commercially available cell lysis buffer compatible with immunoassays (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20.

-

Detection Kit: A validated phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kit (e.g., ELISA, TR-FRET). These kits typically include:

-

Coated microplates (for ELISA)

-

Primary antibodies (anti-p-ERK and anti-Total ERK)

-

HRP-conjugated secondary antibody (for ELISA)

-

Substrate (e.g., TMB for ELISA)

-

Stop Solution (e.g., H₂SO₄ for ELISA)

-

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vivo Administration of (2R,3R)-Firazorexton (TAK-994) for Sleep Studies

For Research Use Only. Not for human or veterinary use.

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective oral agonist of the orexin 2 receptor (OX2R). The orexin system is a key regulator of sleep and wakefulness, and OX2R agonists have been investigated for their potential to treat hypersomnia disorders such as narcolepsy.[1] Firazorexton demonstrated significant wake-promoting effects in both preclinical animal models and in clinical trials with patients suffering from narcolepsy type 1.[2][3] However, the clinical development of Firazorexton was discontinued due to observations of drug-induced liver injury in a Phase 2 trial.[3]

These application notes provide a comprehensive overview of the in vivo administration of this compound for sleep studies, summarizing available data and providing detailed experimental protocols for researchers investigating the orexin system.

Data Presentation

Preclinical Data Summary

The following table summarizes the quantitative and qualitative data from in vivo preclinical studies of this compound in mouse models.

| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings on Sleep/Wake Architecture | Reference |

| Orexin/ataxin-3 mice | 3 and 10 | Oral (p.o.) | Significantly increased total wakefulness time. Decreased total NREM and REM sleep time. Ameliorated fragmentation of wakefulness with fewer and longer wake episodes. | [4] |

| C57BL/6J mice | 30 | Oral (p.o.) | Significantly increased total wakefulness time. | |

| Orexin/ataxin-3 mice | Not specified | Oral (p.o.), chronic dosing for 14 days | Wake-promoting effects were maintained without evidence of sleep rebound. |

Clinical Data Summary

The following table summarizes the key efficacy data from a Phase 2 clinical trial of this compound in patients with narcolepsy type 1.

| Parameter | Placebo | 30 mg BID | 90 mg BID | 180 mg BID |

| Mean Change from Baseline in MWT Sleep Latency (minutes) | -2.5 | +23.9 | +27.4 | +32.6 |

| Mean Change from Baseline in Epworth Sleepiness Scale (ESS) Score | -2.1 | -12.2 | -13.5 | -15.1 |

| Weekly Cataplexy Rate at Week 8 | 5.83 | 0.27 | 1.14 | 0.88 |

BID: twice daily; MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale.

Signaling Pathway